molecular formula C21H25N3O3 B1212685 Tiracizine CAS No. 83275-56-3

Tiracizine

Cat. No.: B1212685
CAS No.: 83275-56-3
M. Wt: 367.4 g/mol
InChI Key: KJAMZCVTJDTESW-UHFFFAOYSA-N
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Description

Scientific Research Applications

Tiracizine has several applications in scientific research:

Mechanism of Action

Target of Action

Tiracizine is an antiarrhythmic agent . . It’s worth noting that this compound belongs to the class of organic compounds known as dibenzazepines . These are compounds with two benzene rings connected by an azepine ring, which is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom .

Mode of Action

Given its classification as an antiarrhythmic agent , it can be inferred that this compound may interact with ion channels or other proteins involved in the regulation of heart rhythm.

Biochemical Pathways

As an antiarrhythmic agent , it is likely to influence the electrical activity of the heart, potentially affecting pathways related to cardiac muscle contraction and relaxation

Pharmacokinetics

A study has reported the pharmacokinetics of this compound in serum and urine of healthy volunteers after single oral administration of different doses .

Result of Action

As an antiarrhythmic agent , this compound is likely to have effects on the electrical activity of the heart, potentially influencing heart rhythm.

Biochemical Analysis

Biochemical Properties

Tiracizine plays a crucial role in biochemical reactions, particularly in the modulation of cardiac ion channels. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of this compound is with the sodium-potassium ATPase enzyme, which is essential for maintaining the electrochemical gradient across the cell membrane. By inhibiting this enzyme, this compound alters the ion flux, leading to changes in the action potential duration and refractory period of cardiac cells .

Additionally, this compound interacts with voltage-gated sodium channels, leading to a decrease in sodium influx during the depolarization phase of the cardiac action potential. This interaction is crucial for its antiarrhythmic properties, as it helps stabilize the cardiac rhythm and prevent abnormal electrical activity .

Cellular Effects

This compound has significant effects on various types of cells, particularly cardiac myocytes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cardiac cells, this compound affects the action potential by prolonging the refractory period and reducing the excitability of the cells. This is achieved through its interaction with sodium and potassium channels, which are critical for the propagation of electrical signals in the heart .

Moreover, this compound has been shown to impact gene expression related to ion channel regulation and cardiac muscle contraction. By modulating the expression of these genes, this compound can influence the overall function of cardiac cells and improve their response to arrhythmic conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the sodium-potassium ATPase enzyme, inhibiting its activity and altering the ion balance within the cell. This inhibition results in a decrease in the intracellular sodium concentration and an increase in the intracellular potassium concentration, which stabilizes the cardiac cell membrane potential .

Additionally, this compound binds to voltage-gated sodium channels, blocking the influx of sodium ions during depolarization. This blockade reduces the excitability of cardiac cells and prevents the occurrence of abnormal electrical activity. The combined effect of these interactions is the stabilization of the cardiac rhythm and the prevention of arrhythmias .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable, with minimal degradation over extended periods. Its long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to adaptive changes in cardiac cells, such as alterations in ion channel expression and function .

These temporal effects are crucial for understanding the long-term efficacy and safety of this compound in clinical applications. Continuous monitoring of its stability and degradation is essential to ensure its therapeutic effectiveness over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stabilizes cardiac rhythm without significant adverse effects. At higher doses, toxic effects have been observed, including prolonged QT intervals and potential arrhythmogenic effects . These threshold effects highlight the importance of careful dosage management in clinical settings to avoid adverse outcomes.

In animal studies, this compound has shown a dose-dependent relationship with its therapeutic and toxic effects. Understanding this relationship is critical for optimizing its use in treating cardiac arrhythmias .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through hepatic metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The primary metabolites of this compound include hydroxylated and demethylated derivatives, which are further conjugated and excreted via the renal route .

The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions. By elucidating these pathways, researchers can better predict the behavior of this compound in the body and optimize its therapeutic use .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily absorbed in the gastrointestinal tract and distributed via the bloodstream to target tissues, including the heart. This compound binds to plasma proteins, which facilitates its transport and prolongs its half-life in the circulation .

Within cells, this compound interacts with transporters and binding proteins that influence its localization and accumulation. These interactions are crucial for its therapeutic effects, as they determine the concentration of this compound at the site of action .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane of cardiac cells. It targets specific compartments, such as ion channels and transporters, to exert its effects. Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound within the cell .

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use. By targeting specific cellular compartments, this compound can effectively modulate cardiac function and prevent arrhythmias .

Preparation Methods

The synthesis of tiracizine involves several steps. The starting material is typically a dibenzazepine derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:

    Formation of the azepine ring: This is achieved through a cyclization reaction.

    Introduction of the dimethylamino group: This is typically done through a substitution reaction using dimethylamine.

Chemical Reactions Analysis

Tiracizine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Tiracizine is similar to other antiarrhythmic agents such as amiodarone and lidocaine. it is unique in its chemical structure and specific mechanism of action. Unlike amiodarone, which has multiple targets including potassium channels, this compound primarily targets sodium channels. This specificity can result in different therapeutic effects and side effect profiles .

Similar Compounds

Properties

IUPAC Name

ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAMZCVTJDTESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048714
Record name Tiracizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83275-56-3
Record name Ethyl N-[5-[2-(dimethylamino)acetyl]-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83275-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiracizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083275563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiracizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13635
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tiracizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIRACIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUO2T61K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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